Product packaging for Bamicetin(Cat. No.:CAS No. 43043-14-7)

Bamicetin

Cat. No.: B14161304
CAS No.: 43043-14-7
M. Wt: 604.7 g/mol
InChI Key: RYBQPRIRVSUQBG-UHFFFAOYSA-N
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Description

Classification within Disaccharide Pyrimidine (B1678525) Nucleoside Antibiotics

Bamicetin is classified as a disaccharide pyrimidine nucleoside antibiotic. nih.gov This classification stems from its chemical structure, which is composed of a pyrimidine base (cytosine), a disaccharide (two sugar units), and amino acid components linked together. Nucleoside antibiotics represent a large and diverse family of secondary metabolites produced by microorganisms. nih.govnih.gov The defining characteristic of the amicetin (B1664860) group of antibiotics, to which this compound belongs, is the presence of an α-(1→4)-glycoside bond that links the two sugar moieties, amosamine and amicetose (B1208693). nih.govresearchgate.netasm.org

Microbial Origins and Producing Organisms

This compound is a natural product originating from various actinobacterial strains. nih.gov It is produced as an analog alongside its parent compound, amicetin. The primary producing organisms of amicetin and its related compounds are species of bacteria from the genus Streptomyces. researchgate.net Notably, Streptomyces vinaceusdrappus and Streptomyces fasciculatis are well-documented producers of amicetin. nih.govresearchgate.net Research involving the cloning of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 has confirmed its role in producing amicetin and its analogs. nih.gov When this gene cluster was expressed in a different host, Streptomyces lividans TK64, it resulted in the production of these related compounds, including this compound. researchgate.netnih.govresearchgate.net

Table 1: Documented Producing Organisms of the Amicetin Family This interactive table provides a summary of microorganisms known to produce amicetin and its analogs.

Producing Organism Compound Family
Streptomyces vinaceusdrappus Amicetin and its analogs nih.govnih.gov
Streptomyces fasciculatis Amicetin nih.govresearchgate.net
Streptomyces plicatus Amicetin, Plicacetin (B1665354) researchgate.netnih.gov
Streptomyces rochei Amicetin nih.gov

Position of this compound within the Amicetin Analog Family

This compound is a distinct member of the amicetin family of antibiotics. nih.gov This family is a group of structurally related compounds that share a common biochemical backbone. nih.gov At least ten different amicetin analogues have been isolated from various actinobacterial strains. nih.govresearchgate.net this compound is structurally very similar to amicetin, often co-produced during fermentation. researchgate.net The core structure of these antibiotics consists of a cytosine nucleoside linked to a disaccharide, which is further attached to p-aminobenzoic acid (PABA) and an amino acid. nih.gov

Table 2: Key Members of the Amicetin Analog Family This interactive table lists several known analogs of amicetin.

Compound
Amicetin nih.gov
This compound nih.gov
Plicacetin nih.gov
Norplicacetin nih.gov
Oxamicetin nih.gov
SF2457 nih.gov
Oxyplicacetin nih.gov

Historical Context of Academic Inquiry into Amicetin-Type Compounds

Academic interest in amicetin-type compounds dates back to the "golden era" of antibiotic discovery in the mid-20th century. nih.gov Amicetin, the first member of this family to be identified, was discovered in the early 1950s from the fermentation broths of Streptomyces species. researchgate.net It was noted for its activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Mycobacterium tuberculosis. nih.govresearchgate.net

The complex chemical structure of amicetin presented a significant challenge to researchers. Extensive studies of its hydrolytic products were necessary to elucidate its structure, which was finally established in 1962 and later confirmed by crystallization studies. nih.gov The discovery and structural determination of amicetin paved the way for the identification of its various analogs, including this compound. nih.gov More recent scientific inquiry has focused on the genetic level, leading to the successful cloning and characterization of the complete amicetin biosynthesis gene cluster from S. vinaceusdrappus. nih.gov This advancement has provided deeper insights into how these complex molecules are assembled by the producing organisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N6O9 B14161304 Bamicetin CAS No. 43043-14-7

Properties

CAS No.

43043-14-7

Molecular Formula

C28H40N6O9

Molecular Weight

604.7 g/mol

IUPAC Name

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-5-yl]benzamide

InChI

InChI=1S/C28H40N6O9/c1-14-19(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-18(11-31-27(34)40)32-24(38)16-5-7-17(8-6-16)33-26(39)28(3,29)13-35/h5-8,11-12,14-15,19-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,32,38)(H,33,39)

InChI Key

RYBQPRIRVSUQBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)N2C=C(C=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)NC)O)O

Origin of Product

United States

Molecular Biosynthesis of Bamicetin and Amicetin Analogs

Elucidation of Biosynthesis Gene Clusters (BGCs)

The biosynthetic machinery responsible for producing bacterial specialized metabolites like amicetin (B1664860) and bamicetin is organized into physically clustered groups of genes known as biosynthetic gene clusters (BGCs). researchgate.net

Genomic Localization and Organization of the ami Gene Cluster

The amicetin biosynthesis gene cluster, designated as ami, has been cloned and characterized from Streptomyces vinaceusdrappus NRRL 2363. nih.govresearchgate.net This gene cluster is localized on a contiguous DNA region spanning approximately 37 kilobases (kb), although preliminary analysis suggested a region of approximately 27 kb containing 21 genes. nih.govresearchgate.netnih.gov In silico sequence analysis of the ami gene cluster revealed that 21 genes are putatively involved in amicetin biosynthesis. nih.govresearchgate.net These genes include those for regulation and transportation, disaccharide biosynthesis, and the formation of the amicetin skeleton through the linkage of cytosine, p-aminobenzoic acid (PABA), and a terminal (+)-α-methylserine moiety. nih.govresearchgate.net Interestingly, these 21 genes are transcribed in the same direction. researchgate.net The organization of the ami gene cluster includes genes such as amiA to amiU. researchgate.net

Gene NamePutative Function
amiA4-amino-4-deoxychorismate lyase (putative)
amiB-amiEInvolved in deoxysugar biosynthesis (putative)
amiFN-acetyltransferase/amide synthetase (putative)
amiGGlycosyltransferase (putative)
amiHN-methyltransferase (putative)
amiINucleoside 2-deoxyribosyltransferase (putative)
amiJGlycosyltransferase (putative)
amiKInvolved in deoxysugar biosynthesis (putative)
amiLBenzoate (B1203000) coenzyme A ligase (putative)
amiMPABA synthase (putative)
amiNInvolved in deoxysugar biosynthesis (putative)
amiOABC transporter (putative)
amiQArabinose efflux permease family protein (putative)
amiRAcyl-CoA-acyl carrier protein transacylase (putative)
amiSNot clearly defined in provided text
amiTNonribosomal peptide synthase adenylation domain gene (putative) uky.edu
amiUTDP-glucose 4,6-dehydratase (putative)

Heterologous Expression Systems for Pathway Confirmation and Analog Production

Heterologous expression is a powerful strategy for studying uncharacterized BGCs and increasing the production of secondary metabolites. mdpi.com The heterologous expression of the ami gene cluster from S. vinaceusdrappus NRRL 2363 in Streptomyces lividans TK64 has been successfully used to confirm the identity of the ami cluster and to produce amicetin and its analogues. researchgate.netnih.govresearchgate.netasm.orgasm.org This approach allows for the study of the pathway in a more genetically tractable host. Inactivation of specific genes within the ami cluster in S. vinaceusdrappus or through heterologous expression has provided experimental evidence for the functions of these genes in amicetin biosynthesis. researchgate.netnih.gov For instance, inactivation of amiI, which shows similarity to nucleoside 2-deoxyribosyltransferases, led to a mutant unable to produce amicetin or its derivatives, suggesting its involvement in an early step, possibly providing free cytosine from CMP hydrolysis. researchgate.netnih.govasm.org

Precursor Metabolite Utilization in this compound Biosynthesis

The biosynthesis of this compound, as an amicetin analog, utilizes several key precursor metabolites, including cytosine, p-aminobenzoic acid (PABA), and the deoxysugars D-amosamine and D-amicetose. researchgate.netnih.govasm.org

Cytosine Pathway Intermediates

Cytosine is a fundamental component of the amicetin structure. nih.govresearchgate.net Similar to the biosynthesis of other pyrimidine (B1678525) nucleoside antibiotics like blasticidin S and mildiomycin, the biosynthesis of amicetin is proposed to originate from CMP (cytidine monophosphate). researchgate.netasm.org The enzyme AmiI, a putative nucleoside 2-deoxyribosyltransferase, is thought to play a role in providing free cytosine, possibly through the hydrolysis of CMP, early in the biosynthetic pathway. researchgate.netnih.govasm.org This free cytosine is subsequently linked to the sugar moieties. researchgate.net

p-Aminobenzoic Acid (PABA) Pathway Intermediates Derived from Chorismate

p-Aminobenzoic acid (PABA) is another essential building block of amicetin and its analogues, including this compound. researchgate.netnih.govresearchgate.net PABA is a crucial precursor in the bacterial biosynthesis of folate enzymes and is incorporated into various secondary metabolites. researchgate.netnih.govasm.orgmdpi.comresearchgate.net In the context of amicetin biosynthesis, the PABA moiety is derived from chorismate, an intermediate of the shikimate pathway. researchgate.netnih.govasm.orgmdpi.com This conversion typically occurs in two enzymatic steps catalyzed by a PABA synthase and a 4-amino-4-deoxychorismate (ADC) lyase. researchgate.netnih.govasm.orgmdpi.com

In the ami gene cluster, genes such as amiM and amiA are implicated in the incorporation of the PABA moiety. researchgate.netasm.org AmiM, containing glutamine amidotransferase and chorismate binding motifs, shows sequence identity to known PABA synthases and is proposed to transfer the amide nitrogen of glutamine to chorismate, forming ADC. researchgate.netasm.org Subsequently, AmiA, an ADC lyase, is thought to catalyze the elimination of pyruvate (B1213749) from ADC to produce PABA. researchgate.netasm.org PABA is then further modified, potentially by AmiL, a benzoate coenzyme A ligase, to form PABA-CoA, which is utilized in amide bond formation. researchgate.netasm.org AmiF is proposed to function as an amide synthetase linking cytosine and PABA. nih.govresearchgate.netnih.gov

Deoxysugar Moiety Formation: D-Amosamine and D-Amicetose

This compound, like amicetin, features two deoxysugar units: D-amosamine and D-amicetose. researchgate.netnih.gov Several genes within the ami cluster are putatively involved in the biosynthesis of these deoxysugars. researchgate.netnih.gov Enzymes encoded by genes such as amiB to amiE, amiH, amiK, amiN, and amiU are thought to be responsible for the formation of D-amosamine and D-amicetose. researchgate.netnih.gov

The biosynthesis of these sugars likely begins with D-glucose-1-phosphate. researchgate.netnih.gov AmiE, a putative thymidylyltransferase, may catalyze the formation of TDP-D-glucose, which is then converted to TDP-4,6-dideoxy-4-keto-D-glucose by the TDP-glucose 4,6-dehydratase AmiU. researchgate.netnih.govnih.gov This intermediate serves as a branching point for the biosynthesis of both TDP-D-amicetose and TDP-D-amosamine. nih.gov Enzymes like AmiC, AmiD, AmiN, and AmiK are expected to catalyze the conversion of the intermediate to TDP-D-amicetose. nih.govresearchgate.net AmiH, an N-methyltransferase, has been shown to be essential for the dimethylation in amosamine biosynthesis. researchgate.netresearchgate.netnih.gov AmiG, a glycosyltransferase, is involved in the amosaminylation step, forming the characteristic α-(1→4)-glycosidic bond between amosamine and amicetose (B1208693). researchgate.netnih.govresearchgate.netnih.gov Research has shown AmiG to be a reversible retaining glycosyltransferase with substrate flexibility. researchgate.netnih.gov

DeoxysugarPutative Genes InvolvedKey Enzymatic Steps
D-AmosamineamiB-amiE, amiH, amiK, amiN, amiU (putative) researchgate.netnih.govOriginates from TDP-4,6-dideoxy-4-keto-D-glucose intermediate nih.gov, includes dimethylation by AmiH researchgate.netresearchgate.netnih.gov, amosaminylation by AmiG researchgate.netresearchgate.netnih.gov
D-AmicetoseamiB-amiE, amiK, amiN, amiU, AmiC, AmiD (putative) researchgate.netnih.govresearchgate.netOriginates from D-glucose-1-phosphate researchgate.netnih.gov, involves TDP-D-glucose and TDP-4,6-dideoxy-4-keto-D-glucose intermediates researchgate.netnih.govnih.gov

α-Methylserine Incorporation

The terminal (+)-α-methylserine moiety is incorporated into the amicetin structure through the formation of an amide bond. asm.orgnih.govresearchgate.net Genes predicted to be involved in the biosynthesis and incorporation of (+)-α-D-methylserine include amiS, amiT, and amiR. asm.orgnih.gov AmiS shows similarity to glycine/serine hydroxymethyltransferase, an enzyme typically involved in one-carbon metabolism and belonging to the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aspartate aminotransferase superfamily. nih.gov AmiR, an acyl-CoA-acyl carrier protein transacylase, has been indicated to be responsible for attaching the terminal methylserine moiety via an amide bond. asm.orgresearchgate.netnih.govresearchgate.net Inactivation of amiR resulted in the production of plicacetin (B1665354) and norplicacetin, suggesting its role in this specific amide bond formation. asm.orgresearchgate.net

Enzymatic Steps and Key Biosynthetic Enzymes

The biosynthesis of the deoxysugar moieties and the assembly of the amicetin structure involve a series of enzymatic reactions catalyzed by specific proteins encoded within the ami gene cluster. asm.orgnih.gov

Role of Thymidylyltransferases (e.g., AmiE) in TDP-D-glucose Formation

The biosynthesis of the deoxysugar units in amicetin and its analogs is proposed to begin with the formation of TDP-D-glucose. asm.orgnih.govresearchgate.netresearchgate.net This step is catalyzed by a thymidylyltransferase, such as AmiE. asm.orgnih.govresearchgate.netresearchgate.net AmiE is a D-glucose-1-phosphate thymidylyltransferase that catalyzes the reaction between D-glucose-1-phosphate and dTTP to form TDP-D-glucose and pyrophosphate. asm.orgnih.govresearchgate.netresearchgate.netwikipedia.orgwikipedia.org TDP-D-glucose serves as the activated sugar precursor for the subsequent modifications leading to the deoxysugars amosamine and amicetose. asm.orgnih.govwikipedia.org

Function of TDP-glucose 4,6-Dehydratases (e.g., AmiU)

Following the formation of TDP-D-glucose, the next key step in the deoxysugar biosynthesis pathway is the conversion of TDP-D-glucose to TDP-4,6-dideoxy-4-keto-D-glucose. asm.orgnih.govresearchgate.netresearchgate.net This reaction is catalyzed by a TDP-glucose 4,6-dehydratase, such as AmiU. asm.orgnih.govresearchgate.netresearchgate.net This class of enzymes typically requires NAD+ as a cofactor and initiates the process of deoxygenation at the C-6 position and oxidation at the C-4 position of the glucose moiety. wikipedia.orggenome.jpwikipedia.org The intermediate TDP-4,6-dideoxy-4-keto-D-glucose is a common precursor in the biosynthesis of various deoxysugars. asm.orgnih.gov

Aminotransferase Activity (e.g., AmiB) in Deoxysugar Modifications

Aminotransferases play a crucial role in introducing amino groups into the deoxysugar structures. researchgate.netwisc.edu In the amicetin biosynthetic pathway, the amiB gene encodes a pyridoxal phosphate (PLP)-dependent aminotransferase. asm.orgnih.govresearchgate.net AmiB is proposed to be responsible for the introduction of an amino group at the C-4 position of the TDP-4,6-dideoxy-4-keto-D-glucose intermediate, leading to the formation of TDP-D-viosamine. asm.orgnih.gov This amination step is essential for the formation of the amosamine moiety found in amicetin and its analogs. asm.orgnih.gov

Amide Bond Formation Catalyzed by Amide Synthetases (e.g., AmiF) and Acyl-CoA-Acyl Carrier Protein Transacylases (e.g., AmiR)

The formation of amide bonds is critical for linking the different structural components of amicetin. asm.orgresearchgate.netnih.govresearchgate.net Two distinct strategies for amide bond formation have been implicated in amicetin biosynthesis, involving AmiF and AmiR. asm.orgresearchgate.net AmiF has been identified as an amide synthetase responsible for linking cytosine and PABA. asm.orgresearchgate.netresearchgate.netasm.org Experimental evidence from gene inactivation studies showed that mutations in amiF led to the accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid, supporting AmiF's role in catalyzing the amide bond between cytosine and PABA. asm.orgresearchgate.netasm.org AmiR, an acyl-CoA-acyl carrier protein transacylase, is responsible for the attachment of the terminal α-methylserine moiety through another amide bond. asm.orgresearchgate.netnih.govresearchgate.net Acyl-CoA-acyl carrier protein transacylases are generally involved in transferring acyl groups to an acyl carrier protein (ACP) and play roles in fatty acid biosynthesis and the assembly of secondary metabolites. ontosight.aiwikipedia.org

N-Methyltransferase Involvement (e.g., AmiH) in Amosamine Dimethylation

Amosamine is one of the two deoxysugars found in amicetin and its analogs like this compound asm.org. The biosynthesis of amosamine involves several enzymatic steps. AmiH, an enzyme found within the amicetin biosynthesis gene cluster, is an N-methyltransferase acs.org. AmiH carries a type 12 methyltransferase domain and is likely involved in the dimethylation of a precursor molecule, TDP-D-viosamine (compound 8), to form TDP-D-amosamine (compound 9) asm.orgnih.gov. This step is requisite for the dimethylation observed in amosamine acs.orgresearchgate.net.

Nucleoside 2-Deoxyribosyltransferase Activity (e.g., AmiI)

The biosynthesis of the nucleoside core of amicetin is proposed to originate from CMP nih.gov. AmiI is an enzyme involved in this process and shows sequence similarity to various nucleoside 2-deoxyribosyltransferases nih.gov. These enzymes typically catalyze the cleavage of the glycosidic bond of 2-deoxyribonucleosides nih.govumich.edu. In the context of amicetin biosynthesis, AmiI is proposed to hydrolyze the glycosidic bond of CMP (compound 14), providing free cytosine (compound 15) nih.govresearchgate.net. Inactivation of the amiI gene resulted in a mutant strain unable to produce amicetin or detectable intermediates, supporting its role early in the biosynthetic pathway nih.govresearchgate.net.

PABA Synthase (e.g., AmiM) and ADC Lyase (e.g., AmiA) Functions

The p-aminobenzoic acid (PABA) moiety is a key component of amicetin and its analogs asm.org. PABA is derived from chorismate through a two-step enzymatic process involving a PABA synthase and a 4-amino-4-deoxychorismate (ADC) lyase researchgate.netasm.org. In amicetin biosynthesis, AmiM is identified as a putative PABA synthase asm.orgnih.gov. AmiM contains both type I glutamine amidotransferase and chorismate binding motifs and exhibits high sequence identity to known PABA synthases asm.orgnih.gov. It is thought to catalyze the transfer of the amide nitrogen of glutamine to chorismate, forming 4-amino-4-deoxychorismate (ADC) asm.orgnih.gov. Subsequently, AmiA, an ADC lyase, catalyzes the elimination of pyruvate from ADC to produce PABA asm.orgnih.govnih.gov. The pliA gene, found in the plicacetin gene cluster, shows high sequence identity to amiA and is also suggested to catalyze the conversion from 4-amino-4-deoxychorismate to PABA frontiersin.org.

Benzoate-CoA Ligase Activity (e.g., AmiL)

Following the production of PABA, it undergoes further modification. AmiL is an enzyme in the amicetin biosynthetic pathway that shows sequence similarity to benzoate coenzyme A (benzoate-CoA) ligases asm.orgnih.gov. AmiL is proposed to modify PABA to form PABA-CoA (compound 21) asm.orgnih.gov. This activated form of PABA is then utilized in subsequent steps for amide bond formation researchgate.net. Inactivation of the amiL gene in S. vinaceusdrappus resulted in a mutant that accumulated cytosamine and 4-acetamido-3-hydroxybenzoic acid, consistent with the proposed role of AmiL in activating PABA nih.govnih.gov.

Data Table: Enzymes Involved in PABA Biosynthesis and Activation

EnzymeProposed FunctionSubstrate(s)Product(s)Supporting Evidence
AmiMPABA synthaseGlutamine, ChorismateADCSequence similarity, motif analysis asm.orgnih.gov
AmiAADC lyaseADCPABASequence similarity, gene inactivation studies asm.orgnih.gov
AmiLBenzoate-CoA ligase (PABA-CoA synthase)PABA, Coenzyme APABA-CoASequence similarity, gene inactivation studies asm.orgnih.gov

Proposed Biosynthetic Pathways and Mechanistic Variations

The biosynthesis of amicetin, and thus likely this compound, involves the coordinated action of numerous enzymes encoded within the ami gene cluster nih.gov. Proposed pathways illustrate the assembly of the distinct moieties and their subsequent linkage to form the final antibiotic structure researchgate.net.

Deoxysugar Biosynthesis Branching Points

The disaccharide core of amicetin consists of amosamine and amicetose asm.org. The biosynthesis of these two deoxysugars is thought to branch from a common intermediate, TDP-4,6-dideoxy-4-keto-D-glucose (compound 7) asm.orgnih.gov. This intermediate is commonly found in the biosynthesis pathways of many deoxysugars asm.orgnih.gov. Enzymes encoded by genes such as amiB, amiH, amiC, amiD, amiN, and amiK are involved in the downstream steps leading to the formation of TDP-D-amosamine and TDP-D-amicetose from this branching point asm.orgresearchgate.net.

Alternative Strategies for Amide Bond Formation

Amicetin contains two amide bonds: one linking cytosine and PABA, and another attaching the terminal (+)-α-methylserine moiety researchgate.netasm.org. Research into the amicetin biosynthesis gene cluster has implicated the involvement of different enzymes in the formation of these amide bonds, suggesting alternative strategies nih.govnih.gov. AmiF, an N-acetyltransferase, is indicated to function as an amide synthetase responsible for linking cytosine and PABA nih.govnih.gov. Inactivation of amiF led to the accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid, supporting its role in this amide bond formation nih.govnih.gov. The second amide bond, attaching the terminal methylserine moiety, is suggested to be formed by AmiR, an acyl-CoA-acyl carrier protein transacylase nih.govnih.gov. Inactivation of amiR resulted in the production of plicacetin and norplicacetin, which lack the methylserine moiety, indicating AmiR's role in this attachment nih.govnih.gov. These findings highlight the diverse enzymatic mechanisms employed in the assembly of the amicetin structure.

Data Table: Enzymes Involved in Amide Bond Formation

EnzymeProposed FunctionSubstratesProduct(s)Supporting Evidence
AmiFAmide synthetase (linking cytosine and PABA)Cytosine, PABA-CoACytosine-PABA conjugateSequence similarity, gene inactivation studies nih.govnih.gov
AmiRAcyl-CoA-acyl carrier protein transacylase (linking methylserine)Activated methylserine, intermediateAmicetin or related analog with methylserineGene inactivation studies nih.govnih.gov

Deductions on the Order of Sugar Attachments

The amicetin biosynthesis gene cluster in Streptomyces vinaceusdrappus contains genes hypothesized to be involved in the formation and attachment of the two deoxysugar units: D-amosamine and D-amicetose. Bioinformatic analysis of the gene cluster has identified putative glycosyltransferases, specifically AmiJ and AmiG, which are expected to catalyze the glycosidic bond formation steps.

AmiJ shows sequence similarity to cytosylglucuronic acid synthase, an enzyme involved in the attachment of glucuronic acid to cytosine in the blasticidin S pathway. This homology suggests that AmiJ is likely responsible for coupling amicetose to the cytosine base, forming an N-glycosidic bond. AmiG, a member of the GT1 family of glycosyltransferases, has been implicated in the amosaminylation step, which involves the attachment of amosamine.

Deductions regarding the specific order in which these sugar moieties are attached have been significantly informed by in vivo gene inactivation experiments. Studies involving mutants with disruptions in certain ami genes, such as the ΔamiF and ΔamiL mutants, have led to the accumulation of specific biosynthesis intermediates. The observation of compound 17 accumulation in these mutants was particularly informative. Compound 17 corresponds to the amicetin structure lacking the amosamine sugar, suggesting that the amicetose sugar is attached to the cytosine base before the amosamine sugar is added to the amicetose unit.

Furthermore, research indicates that the attachment of these sugar moieties can occur after the formation of the two amide bonds present in the amicetin structure. This suggests a degree of flexibility or modularity in the order of assembly of the different parts of the amicetin molecule, where the core structure involving the acylated cytosine is formed, and the sugars are subsequently attached.

While specific quantitative data tables detailing the accumulation levels of all intermediates in various mutants were not available in the reviewed literature snippets, the qualitative findings from the gene inactivation studies provide clear evidence supporting a proposed order of sugar attachment during amicetin biosynthesis. The initial attachment of amicetose to the cytosine base, followed by the addition of amosamine, appears to be a key sequence in the assembly of the disaccharide moiety of amicetin and its analogs like this compound.

Molecular Mechanism of Action of Bamicetin at the Ribosomal Level

Inhibition of Peptidyl Transferase Activity

Bamicetin, along with other antibiotics in the amicetin (B1664860) group, is characterized by its ability to inhibit peptidyl transferase activity biorxiv.orgnih.govwikimedia.org. Peptidyl transferase is the ribozyme responsible for catalyzing the formation of peptide bonds between adjacent amino acids during protein synthesis. By inhibiting this enzymatic activity, this compound effectively blocks the elongation of the polypeptide chain, thereby halting protein synthesis. This inhibitory effect is a hallmark of its mechanism at the molecular level.

Interaction with Ribosomal Subunits and Conserved Structural Motifs

The peptidyl transferase center (PTC), the site of peptide bond formation, is located within the large ribosomal subunit. In bacteria, this is the 50S ribosomal subunit, and in eukaryotes, it is the 60S ribosomal subunit. The catalytic activity of the PTC is mediated entirely by ribosomal RNA (rRNA), specifically the 23S rRNA in the bacterial 50S subunit.

Binding to the 50S Ribosomal Subunit

Antibiotics that inhibit peptidyl transferase, including those structurally related to this compound, are known to bind to the large ribosomal subunit. While direct binding studies specifically for this compound are limited in the provided context, its classification as a peptidyl transferase inhibitor and its structural similarity to amicetin strongly suggest that it targets the 50S ribosomal subunit in prokaryotes biorxiv.orgnih.govwikimedia.org. This interaction with the large subunit is essential for its inhibitory effect on peptide bond formation.

Specific Binding to Conserved Structural Motifs of 23S Ribosomal RNA

Research on amicetin, a close analog of this compound, has indicated that its binding site involves a highly conserved structural motif within the 23S rRNA. This motif is situated in proximity to the central core of domain V of the 23S rRNA, a region known to be integral to the peptidyl transferase center. The conserved nature of this rRNA motif across different organisms suggests a critical functional role and provides a specific target for antibiotics like amicetin and, by extension, likely this compound.

Modulation of Peptidyl Transferase Center (PTC) Function

This compound's interaction with the large ribosomal subunit, particularly its binding to conserved regions of the 23S rRNA near the PTC, directly modulates the function of the peptidyl transferase center. By binding to this critical site, this compound interferes with the proper positioning or catalytic activity required for peptide bond formation. This interference can occur through various mechanisms, such as preventing the correct accommodation of aminoacyl-tRNA in the A-site or disrupting the alignment of substrates within the PTC.

Biochemical Characterization of Translational Blockage in Prokaryotic and Eukaryotic Systems

Antibiotics targeting the peptidyl transferase center can lead to translational blockage in both prokaryotic and eukaryotic systems, depending on the specific antibiotic and its affinity for the respective ribosomal structures wikimedia.org. While the bacterial ribosome (70S, composed of 30S and 50S subunits) and the eukaryotic cytoplasmic ribosome (80S, composed of 40S and 60S subunits) have structural differences, the core of the peptidyl transferase center contains conserved elements. Structurally similar compounds to this compound, such as anthelmycin, have been shown to inhibit protein synthesis in both bacterial and eukaryotic ribosomes by preventing the peptide bond-forming reaction wikimedia.org. This suggests that this compound may also exert its inhibitory effects on translation in a broad range of organisms.

Comparative Analysis of Inhibition with Other Ribosome-Targeting Antibiotics

This compound's mechanism of inhibiting peptidyl transferase activity distinguishes it from other classes of ribosome-targeting antibiotics that act through different mechanisms and bind to distinct sites on the ribosome. For example:

Macrolides: These antibiotics typically bind to the 23S rRNA near the peptidyl transferase center and block the nascent peptide exit tunnel, thereby inhibiting polypeptide elongation.

Lincosamides: Similar to macrolides, lincosamides bind to the 50S subunit near the PTC, blocking peptide bond formation and interfering with A-site tRNA positioning.

Tetracyclines: These antibiotics primarily bind to the 30S ribosomal subunit and prevent the binding of aminoacyl-tRNA to the A-site.

Aminoglycosides: Aminoglycosides bind to the 30S subunit, primarily targeting the 16S rRNA, leading to miscoding and inhibition of translocation.

Chloramphenicol (B1208): This antibiotic binds to the 23S rRNA in the PTC, competing with the aminoacyl-tRNA and inhibiting peptide bond formation.

While some antibiotics like chloramphenicol also target the PTC, the specific binding site and interactions can differ. This compound, as a nucleoside antibiotic of the amicetin group, is proposed to interact with a site that may overlap with ribosomal receptor sites for other related inhibitors wikimedia.org. The detailed structural basis for the differences in inhibition among PTC-targeting antibiotics remains an area of ongoing research.

Here is a summary of the mechanisms of some ribosome-targeting antibiotics:

Antibiotic ClassPrimary Ribosomal TargetMechanism of Action
This compound (Amicetin group)50S (23S rRNA)Inhibition of Peptidyl Transferase Activity
Macrolides50S (23S rRNA)Blocks peptide exit tunnel
Lincosamides50SBlocks peptide bond formation, interferes with A-site tRNA
Tetracyclines30S (16S rRNA)Prevents aminoacyl-tRNA binding to A-site
Aminoglycosides30S (16S rRNA)Induces miscoding, inhibits translocation
Chloramphenicol50S (23S rRNA)Inhibits peptide bond formation at PTC

Structure Activity Relationship Sar Studies of Bamicetin and Its Analogs

Identification of Key Structural Determinants for Ribosomal Binding and Biological Activity

Bamicetin exerts its biological effects, particularly its antimicrobial activity, by targeting ribosomal protein synthesis. nih.govnih.gov Amicetin (B1664860), a closely related analogue, has been shown to bind to the peptidyl transferase center (P-site) of the 70S ribosomal subunit in Thermus thermophilus. nih.gov This binding site significantly overlaps with that of blasticidin S, another protein synthesis inhibitor. nih.gov Amicetin, however, is noted as the first compound structurally characterized to bind to the P-site with demonstrated selectivity for inhibiting prokaryotic translation. nih.govresearchgate.net

Studies on amicetin and its analogues have provided insights into the structural features important for ribosomal binding and activity. Simplification of amicetin's structure has yielded analogues that retain comparable biochemical and whole-cell activity against Mycobacterium tuberculosis. nih.gov For instance, a simplified analogue (compound 11, structure not provided in search results) was found to be equipotent with amicetin in inhibiting E. coli translation while maintaining significant selectivity for bacterial protein synthesis. nih.gov This suggests that while the core structure is important, certain peripheral modifications can be made without losing significant potency or selectivity.

Influence of Specific Chemical Moieties on Antimicrobial Efficacy

The presence and nature of specific chemical groups within the this compound structure and its analogues significantly influence their antimicrobial efficacy. While detailed moiety-specific SAR for this compound itself was not extensively detailed in the search results, information on related nucleoside antibiotics and general SAR principles can provide context.

For instance, in the context of other antibiotic classes like tetracyclines, the presence of an amino group at a specific position (C4) is vital for activity. researchgate.net Modifications or epimerization at this position can decrease antibacterial activity. researchgate.net Similarly, in polymyxin (B74138) antibiotics, the amphipathic and cationic distribution of charges, the size of the lactam ring, and the Nα fatty acyl chain length are crucial for LPS binding and antibacterial activity. nih.gov Modifications that negate positive charges or alter ring size often lead to a complete loss of activity. nih.gov

Correlation Between Structural Simplification and Biochemical Potency

Research on amicetin, a close analogue of this compound, has explicitly demonstrated a correlation between structural simplification and the retention of biochemical potency. nih.gov Simplified analogues of amicetin have been synthesized that maintain comparable biochemical and whole-cell activity against Mycobacterium tuberculosis. nih.gov

One specific example highlighted is compound 11, a simplified analogue of amicetin. nih.gov Despite significant structural simplification, including the removal of eight stereocenters, compound 11 showed comparable biochemical and cellular potency to amicetin against E. coli translation and Mtb-H37Ra. nih.gov The study noted that the potency tracked with the flexibility of a linker and the substitution of an amine group. nih.gov An analogue with a saturated primary amine (compound 11) was more potent than a dimethylamino analogue (compound 10), which more closely resembled amicetin. nih.gov This increased potency was hypothesized to result from a tighter cation-π interaction or the formation of new hydrogen bonds with rRNA phosphates. nih.gov

This indicates that for the amicetin class of antibiotics, it is possible to simplify the complex natural product structure while retaining crucial interactions necessary for ribosomal binding and inhibition, potentially leading to compounds with improved properties.

Computational Approaches in SAR Analysis

Computational methods play an increasingly important role in SAR analysis, allowing for the prediction and understanding of how structural changes affect biological activity without the need for extensive experimental synthesis and testing. nih.govbiorxiv.orgresearchgate.net These approaches can complement traditional experimental SAR studies. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate chemical structure to biological activity. youtube.com The core idea behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. youtube.com By calculating molecular descriptors that capture these properties, QSAR models can be developed to predict the activity of new or untested compounds. youtube.com

Machine Learning and Artificial Intelligence Applications in SAR Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied to SAR analysis, offering powerful tools for predicting biological activity and optimizing compound structures. researchgate.netflypix.ai These methods can analyze complex relationships within large datasets of chemical structures and their associated activities. lamarr-institute.orgmdpi.com

ML and AI can be used for tasks such as predicting the biological targets of bioactive molecules based on their chemical structures. nih.govresearchgate.net Methods based on chemical similarity are employed, where a query molecule is used to search for structurally related bioactive molecules with similar scaffolds or substructures. biorxiv.orgnih.gov The known targets of these similar molecules can then be used to predict the target of the query molecule. biorxiv.orgnih.gov Identifying a "minimum structure" that is crucial for targeted activity is a key aspect of some computational prediction methods. biorxiv.orgnih.govresearchgate.net

AI models, including deep learning architectures like Convolutional Neural Networks (CNNs), Fully Connected Networks (FCNs), and Graph Neural Networks (GNNs), are being applied in various areas involving the analysis of complex data, including chemical structures and their properties. flypix.aiarcgis.com These methods can learn intricate patterns and relationships that might not be apparent through traditional methods. arxiv.org The application of computational tools, including AI and ML, has the potential to revolutionize the drug discovery process by enabling the rapid identification and optimization of lead compounds. researchgate.net

While the search results did not detail specific ML/AI applications directly on this compound SAR, the general principles of using these computational approaches for target prediction and SAR analysis are highly relevant to studying complex bioactive molecules like nucleoside antibiotics. researchgate.netnih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11566845
Amicetin11531032
Plicacetin (B1665354)11610627
Norplicacetin11696318
Oxamicetin44408896
Oxyplicacetin44408994
Blasticidin S11996799
Gougerotin11997263

Interactive Data Tables

Based on the provided search results, a specific dataset with numerical activity values for this compound and its analogues that could be formatted into an interactive data table was not found. The search results primarily discussed SAR in a qualitative or comparative manner (e.g., equipotent, less potent) rather than providing extensive tables of IC50 or MIC values across a series of compounds.

Microbial Resistance Mechanisms to Bamicetin Type Antibiotics

Target Site Modifications and Mutations

Resistance to Bamicetin-type antibiotics can occur through alterations in their cellular target, primarily the ribosome. These modifications can reduce the binding affinity of the antibiotic, thereby diminishing its inhibitory effect on protein synthesis.

Ribosomal Alterations Affecting this compound Binding Affinity

This compound and its close analog, amicetin (B1664860), function by inhibiting protein synthesis through interaction with the bacterial ribosome. Amicetin has been shown to bind to the ribosomal P-site, located within the peptidyl transferase center (PTC) of the 23S-like ribosomal RNA (rRNA) nih.govnih.govasm.orgnih.govresearchgate.net. This binding interferes with peptide bond formation nih.govresearchgate.net. Resistance mutations in the ribosomal RNA or associated proteins can alter the structure of the binding site, leading to reduced antibiotic efficacy. For instance, a single mutation resulting in a U2457C substitution has been shown to confer resistance to amicetin in Haloarcula halobium. This mutation is located near the speculative binding site of amicetin within the PTC nih.gov. Studies utilizing site-directed mutations and chemical footprinting have been employed to investigate the precise binding site of amicetin on the ribosome nih.gov. Enzymatic modifications of ribosomes, such as methylation catalyzed by methyltransferases, represent another mechanism that can lead to altered antibiotic binding and resistance nih.gov.

Efflux Pump Systems Mediating Reduced Intracellular Accumulation

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels nih.govasm.orgresearchgate.netmdpi.comnih.govbristol.ac.uk. This mechanism is a common contributor to antibiotic resistance, particularly in Gram-negative bacteria mdpi.comnih.govbristol.ac.uk. While specific efflux pumps directly confirmed to mediate this compound resistance are not extensively detailed in the available information, the presence of genes encoding potential transporters within antibiotic biosynthesis gene clusters, such as the ami cluster responsible for amicetin production, suggests a possible role in resistance or self-protection for the producing organism nih.govasm.org. For example, AmiP, a protein in the amicetin cluster, is a putative TetR family transcriptional regulator, a class of regulators frequently involved in controlling the expression of efflux pumps associated with antibiotic resistance nih.govasm.org. Additionally, AmiQ is an arabinose efflux permease family protein belonging to the major facilitator superfamily (MFS), a diverse group of transporters nih.govasm.org. Reduced intracellular accumulation of antibiotics can also be a result of the combined effect of decreased influx and increased efflux bristol.ac.uk.

Enzymatic Inactivation Strategies (General Principles in Antibiotic Resistance)

Enzymatic inactivation is a widespread mechanism of antibiotic resistance where bacteria produce enzymes that modify or degrade the antibiotic molecule, rendering it inactive nih.gov. This prevents the antibiotic from reaching or interacting with its cellular target. A well-known example is the production of beta-lactamases, which hydrolyze the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics nih.gov. Another example includes chloramphenicol (B1208) acetyltransferases (CATs), which inactivate chloramphenicol by acetylation nih.gov. While enzymatic inactivation is a significant general principle in antibiotic resistance, specific enzymes known to inactivate this compound or amicetin are not prominently described in the provided search results. The inactivation of genes within the ami biosynthesis cluster has been studied in the context of understanding the biosynthesis pathway, but this differs from enzymatic inactivation of the mature antibiotic molecule by a resistant organism nih.govresearchgate.netasm.orgresearchgate.netresearchgate.net.

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a crucial barrier that limits the entry of many antibiotics into the cell mdpi.comnih.govbristol.ac.uknih.govmdpi.com. This membrane contains protein channels called porins that facilitate the diffusion of hydrophilic molecules, including some antibiotics mdpi.comnih.govnih.gov. Alterations in the outer membrane, such as a reduction in the number or size of porins or changes in the lipid or protein composition, can decrease the permeability of the membrane to antibiotics, leading to reduced intracellular concentrations and increased resistance mdpi.comnih.govbristol.ac.uknih.gov. Mutations affecting the regulation of porin and efflux pump production can contribute to this reduced permeability bristol.ac.uk.

Genetic Basis of Acquired Resistance (e.g., Chromosomal Mutations, Horizontal Gene Transfer)

Acquired antibiotic resistance in bacteria arises from genetic changes. These changes can occur through spontaneous mutations in the bacterial chromosome or through the acquisition of foreign genetic material via horizontal gene transfer (HGT) mdpi.com. Chromosomal mutations can lead to alterations in drug targets, regulatory proteins, or transport systems, as seen with the U2457C ribosomal mutation conferring amicetin resistance in H. halobium nih.govmdpi.com. Horizontal gene transfer is a particularly significant factor in the rapid spread of antibiotic resistance genes (ARGs) among bacterial populations and across different species mdpi.comreactgroup.orgbioguardlabs.comfrontiersin.orgfrontiersin.org. The main mechanisms of HGT include conjugation (transfer of DNA through direct cell-to-cell contact), transduction (transfer of DNA via bacteriophages), and transformation (uptake of free DNA from the environment) mdpi.comreactgroup.org. ARGs can be located on mobile genetic elements such as plasmids, transposons, and integrons, which can be readily transferred between bacteria, contributing to the development of multidrug resistance mdpi.combioguardlabs.comfrontiersin.orgfrontiersin.org. While HGT is a critical driver of antibiotic resistance dissemination generally, specific instances of HGT of resistance genes directly conferring resistance to this compound are not explicitly detailed in the provided information.

Here is a summary table of the discussed resistance mechanisms:

Resistance MechanismDescriptionRelevance to this compound/Amicetin
Target Site Modifications and MutationsAlterations in the antibiotic's cellular target reduce binding affinity.Ribosomal mutations (e.g., U2457C in rRNA) can confer resistance by affecting binding to the peptidyl transferase center. nih.gov
Efflux Pump SystemsActive transport of antibiotics out of the bacterial cell reduces intracellular concentration.Potential involvement of transporters (AmiQ) and regulators (AmiP) identified in the amicetin biosynthesis cluster. nih.govasm.org
Enzymatic Inactivation StrategiesBacterial enzymes modify or degrade the antibiotic molecule.General principle of resistance; specific enzymes inactivating this compound/amicetin not detailed in search results. nih.gov
Alterations in Outer Membrane PermeabilityChanges in the outer membrane of Gram-negative bacteria reduce antibiotic influx.Reduced porin number/size or altered membrane composition can limit entry of hydrophilic antibiotics. mdpi.comnih.govbristol.ac.uknih.gov
Genetic Basis of Acquired ResistanceDevelopment through chromosomal mutations or acquisition of genes via horizontal gene transfer (HGT).Chromosomal mutations (e.g., U2457C) and HGT (conjugation, transduction, transformation) contribute to resistance spread. nih.govmdpi.comreactgroup.org

Preclinical Pharmacological Investigations of Bamicetin Analogs Non Human Focused

In Vitro Antimicrobial Activity Studies Against Diverse Microbial Panels

In vitro studies are fundamental in assessing the intrinsic ability of bamicetin analogs to inhibit the growth of a wide range of microorganisms. These studies typically involve determining the minimum inhibitory concentration (MIC) of the compounds against panels of bacterial strains, including both Gram-negative and Gram-positive species, as well as mycobacteria.

Efficacy Profiling Against Gram-Negative and Gram-Positive Bacterial Strains

This compound and its analogs, such as amicetin (B1664860) and plicacetin (B1665354), have been identified as nucleoside antibiotics with reported activity against both Gram-negative and Gram-positive bacteria. researchgate.net Amicetin, a closely related analog, is known for its activity against a number of these bacterial types. researchgate.net While specific comprehensive data tables detailing the efficacy profiling of a broad panel of this compound analogs against diverse Gram-negative and Gram-positive strains were not extensively available in the provided search results, the literature indicates that this class of compounds possesses broad-spectrum antimicrobial potential. Studies on other antibiotic analogs, such as vancomycin (B549263) derivatives and antimicrobial peptides, illustrate the typical approach to efficacy profiling, where MIC values are determined across various bacterial isolates, including multidrug-resistant strains. nih.govnih.govnih.gov

Mycobacterial Efficacy and Inhibition of Mycobacterial Protein Translation

Amicetin has been particularly noted for its activity against Mycobacterium tuberculosis. researchgate.net Both this compound and amicetin have shown anti-mycobacterial activity against Mycobacterium smegmatis. In one study, this compound demonstrated an MIC of 16 µg/mL against M. smegmatis, while amicetin showed an MIC of 8 µg/mL against the same strain. researchgate.net

The mechanism of action for amicetin, and by extension likely for this compound and its analogs, involves the inhibition of protein synthesis. Amicetin functions as a peptidyl transferase inhibitor, blocking protein biosynthesis by binding to the ribosomal P-site. researchgate.netresearchgate.netnih.govnih.gov This binding to the 70S ribosomal subunit, specifically at the peptidyl transferase center P-site, has been structurally characterized for amicetin. researchgate.netnih.gov Importantly, amicetin has demonstrated selectivity for the inhibition of prokaryotic translation. researchgate.netnih.gov Studies involving simplified amicetin analogs have shown that it is possible to retain both potency and selectivity for inhibiting prokaryotic protein translation, suggesting a promising scaffold for the development of new anti-tubercular agents. researchgate.netnih.gov

Based on the available data for this compound and amicetin against M. smegmatis:

CompoundMycobacterium smegmatis MIC (µg/mL)
This compound16
Amicetin8

In Vivo Efficacy Studies in Animal Models of Infection (e.g., Murine Infection Models)

Following promising in vitro results, preclinical evaluation progresses to in vivo studies using animal models to assess the efficacy of this compound analogs in a complex biological system. Murine infection models are commonly employed for this purpose due to their tractability and the availability of established models for various pathogens. plos.orgmdpi.comssi.dk

While extensive specific data on in vivo efficacy studies for this compound analogs were not detailed in the provided search results, studies on related compounds and other antibiotic classes illustrate the typical approaches. For instance, mavintramycin A, a structural analog of cytosaminomycin C (which is an amicetin analog), has shown in vivo efficacy in silkworm and mouse infection assays against nontuberculous mycobacteria (NTM). researchgate.net This indicates that analogs within the this compound/amicetin group can exhibit efficacy in live animal models.

General murine infection models used in preclinical research include those for Pseudomonas aeruginosa thigh infection, Escherichia coli peritonitis/sepsis, urinary tract infections, and Acinetobacter baumannii infections. ssi.dkresearchgate.netplos.org These models allow researchers to evaluate the ability of a compound to reduce bacterial burden, improve survival rates, and mitigate disease pathology in a living host. The selection of a specific animal model depends on the target pathogen and the type of infection being studied.

Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Characterization in Rodent and Non-Rodent Species

Pharmacokinetic (PK) and toxicokinetic (TK) studies are essential to understand how a this compound analog is absorbed, distributed, metabolized, and excreted in the body, and how this relates to potential toxicity. These studies are typically conducted in at least two mammalian species, including a rodent (commonly rat or mouse) and a non-rodent (often dog or non-human primate), to provide data relevant to potential human exposure. fda.goveuropa.eufda.govbioduro.comnih.govabpi.org.uk

PK studies characterize parameters such as systemic exposure (e.g., Cmax and AUC), half-life, clearance, and bioavailability following different routes of administration. fda.govbienta.netwuxiapptec.com TK studies, often conducted as part of toxicity studies, assess systemic exposure to the test compound and its metabolites in animals used in toxicology studies. fda.govnih.govfda.gov

While specific PK/TK data for this compound or its direct analogs were not found in the provided search results, the general principles and practices for conducting these studies in preclinical development are well-established. Studies in rodents (mice and rats) and non-rodents (dogs) are standard for evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties and systemic exposure of drug candidates. fda.govbioduro.combienta.netwuxiapptec.comnih.gov These studies help inform dose selection for toxicity studies and aid in the interpretation of toxicity findings by correlating exposure levels with observed effects. fda.govnih.gov Non-rodent species are included because they can sometimes provide a more relevant model for human safety assessment compared to rodents. europa.eunih.govabpi.org.uk

Key aspects evaluated in PK/TK studies include the rate and extent of absorption, tissue distribution, metabolic pathways and the identification of metabolites, and the routes and rates of excretion. fda.govbienta.net Data from these studies are crucial for predicting human pharmacokinetics and identifying potential species-specific differences in drug handling.

Synthetic Chemistry and Engineering of Bamicetin and Its Derivatives

Chemoenzymatic Synthesis Strategies for Bamicetin

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to construct complex molecules like this compound. While the complete total synthesis of amicetin (B1664860), a closely related analog, has been reported, highlighting the complexity of assembling its disaccharide congeners, chemoenzymatic routes offer potential advantages in terms of selectivity and efficiency for specific steps researchgate.net. Enzymes, particularly glycosyltransferases, play a significant role in forming the glycosidic bonds characteristic of nucleoside antibiotics researchgate.netacs.org. Studies on related nucleoside antibiotics demonstrate the utility of glycosyltransferases for the synthesis and modification of oligosaccharide structures, including the formation of glycosidic linkages researchgate.net. Chemoenzymatic approaches have been successfully applied in the synthesis of various natural products and their derivatives, often involving cascades of enzymatic and chemical steps to achieve high yields and stereochemical control nih.govnih.gov. The synthesis of nucleosides with glycosyl trifluoroacetimidates as donors has been explored, and gold(I)-catalyzed N-glycosylation has been used to furnish 2-deoxy-β-nucleosides, which are relevant to the structural features found in the amicetin family researchgate.net.

Semisynthetic Modifications and Derivatization Approaches for Novel Analogs

Semisynthetic modification and derivatization of natural products are established strategies to generate novel compounds with altered or improved biological activities researchgate.net. For this compound and its analogs, these approaches involve chemically modifying the naturally produced scaffold. The amicetin family of antibiotics, including this compound, has been a subject of chemical studies to understand their structure and prepare derivatives acs.org. For instance, acid hydrolysis of this compound yields cytimidine and a monomethylaminoglycoside, bamicetamine, providing insights into its structural components acs.org. Semisynthetic strategies have been applied to other peptidyl-nucleoside antibiotics, such as blasticidin S, demonstrating that chemical modification can enhance activity and selectivity against bacteria researchgate.net. Derivatization techniques, such as those used in chromatography for analyzing antibiotics, involve chemically modifying compounds to facilitate their detection and separation wdh.ac.idacs.orgnih.gov. These methods can potentially be adapted or provide insights for creating novel this compound derivatives for biological evaluation. The generation of a library of novel lipopeptides through genetic engineering and chemical modifications of the daptomycin (B549167) biosynthetic pathway exemplifies how combined approaches can lead to new active antibiotics nih.gov.

Biosynthetic Pathway Engineering for Enhanced Production or Structural Diversification

Understanding and manipulating the biosynthetic pathways responsible for producing this compound in microorganisms, primarily Streptomyces species, offers a powerful route for enhanced production and the generation of structural variants asm.orgresearchgate.netresearchgate.net. The gene cluster responsible for amicetin biosynthesis, which is closely related to this compound, has been cloned and characterized from Streptomyces vinaceusdrappus asm.orgnih.govresearchgate.net. This cluster contains genes involved in the biosynthesis of the deoxysugar moieties and the formation of the amicetin skeleton from cytosine, p-aminobenzoic acid (PABA), and α-methylserine nih.govresearchgate.net. Biosynthetic pathway engineering involves manipulating these gene clusters to alter the production of the natural product or to introduce modifications that lead to novel compounds researchgate.netdtu.dkbiorxiv.org.

Gene Knockout and Overexpression for Metabolic Flux Redirection

Gene knockout and overexpression are fundamental techniques in metabolic engineering used to redirect metabolic flux and improve the yield of desired compounds or to accumulate biosynthetic intermediates mdpi.comnih.govnih.gov. By inactivating specific genes in the this compound biosynthetic pathway, researchers can identify the function of those genes and potentially block competing pathways or accumulate precursor molecules asm.orgresearchgate.net. Conversely, overexpression of genes encoding key enzymes or regulatory proteins can enhance the flow of precursors into the this compound pathway, thereby increasing production mdpi.comnih.gov. Studies in Escherichia coli have shown that gene deletions and overexpression can significantly impact metabolic flux and product yields mdpi.comnih.gov. For example, the inactivation of specific genes in the amicetin gene cluster has been shown to affect amicetin biosynthesis, providing experimental evidence for their roles asm.orgresearchgate.net. Modulating metabolic genes through knockdown or overexpression has been explored in various contexts to alter metabolic networks nih.govhuidagene.com.

Combinatorial Biosynthesis for Generating Novel Antibiotic Compounds

Combinatorial biosynthesis is a genetic approach that involves manipulating biosynthetic gene clusters to create hybrid pathways and generate novel natural product analogs nih.govcaister.com. By combining genes or modules from different biosynthetic pathways, particularly those involved in the synthesis of related compounds, it is possible to create enzymes with altered substrate specificity or catalytic activity, leading to the production of new molecules nih.govcaister.com. This strategy has been applied to generate diverse libraries of natural product derivatives, including antibiotics nih.govcaister.com. For the amicetin family, combinatorial biosynthesis could involve swapping enzymatic domains or entire genes within the ami gene cluster or combining parts of the ami cluster with genes from other nucleoside antibiotic pathways to generate hybrid structures with potentially novel properties researchgate.netnih.gov. The elucidation of the amicetin biosynthetic gene cluster provides a foundation for such combinatorial approaches asm.orgnih.govresearchgate.net.

This compound is a chemical compound that has been a subject of research using various advanced methodologies and techniques. This article focuses specifically on these research approaches as applied to this compound studies, adhering strictly to the provided outline.

Advanced Research Methodologies and Techniques in Bamicetin Studies

Future Research Trajectories for Bamicetin Compound

Further Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Mechanisms

The biosynthesis of amicetin (B1664860) and its analogs, such as bamicetin, involves complex enzymatic pathways encoded within gene clusters in Streptomyces species. researchgate.netnih.gov While the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus has been cloned and partially characterized through gene inactivation studies, several aspects of the biosynthetic process remain uncharacterized. researchgate.netnih.govasm.org

Research has identified genes putatively involved in the biosynthesis of the deoxysugar moieties, D-amosamine and D-amicetose, as well as enzymes potentially catalyzing the formation of TDP-D-glucose and its conversion to TDP-4,6-dideoxy-4-keto-D-glucose. researchgate.netnih.gov Additionally, studies have implicated specific enzymes in the linking of cytosine and p-aminobenzoate (PABA) and the attachment of the terminal methylserine moiety, suggesting alternative strategies for amide bond formation in amicetin biosynthesis. nih.govasm.org

However, the precise roles and mechanisms of action for all enzymes within the this compound biosynthetic pathway are not yet fully understood. Future research should aim to:

Functionally characterize the remaining unassigned genes within the ami gene cluster. nih.gov

Elucidate the detailed enzymatic mechanisms, particularly those involved in the unusual retaining glycosylation and the biochemical logic governing the formation of the two amide bonds. researchgate.netnih.gov

Investigate the potential for alternative biosynthetic routes or shunt pathways that might lead to this compound or other analogs.

Utilize techniques such as heterologous expression, gene inactivation, and in vitro enzymatic assays to assign functions to hypothetical proteins and understand their catalytic activities. nih.govasm.org

Understanding the complete biosynthetic pathway at a molecular level is crucial for potential future metabolic engineering efforts to enhance this compound production or generate novel analogs through synthetic biology approaches. researchgate.netnih.gov

Deeper Understanding of Precise Ribosomal Binding Dynamics and Conformational Changes

This compound, like amicetin, functions as a peptidyl transferase inhibitor by targeting the ribosome, the cellular machinery responsible for protein synthesis. researchgate.netnih.gov Amicetin has been shown to bind to the ribosomal peptidyl transferase center (PTC), specifically occupying the P-site of the ribosome. nih.gov While the binding of amicetin to a conserved structural motif of 23S rRNAs has been investigated using various techniques, the exact working mechanism for amicetin, and by extension this compound, remains to be fully elucidated. researchgate.netnih.gov

Future research should focus on gaining a deeper understanding of the precise interactions between this compound and the ribosome, including:

Determining the exact binding site(s) of this compound on the ribosome at high resolution, potentially utilizing techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography with this compound-ribosome complexes. nih.govnih.govweizmann.ac.il

Investigating the dynamic aspects of this compound binding, including association and dissociation rates and how these dynamics might differ across different ribosomal sources (e.g., bacterial vs. eukaryotic) to explain selectivity. nih.govwhiterose.ac.ukmpg.de

Analyzing the conformational changes induced in the ribosome upon this compound binding and how these changes specifically inhibit the peptidyl transferase reaction or interfere with other steps of protein synthesis, such as translocation or tRNA binding. nih.govmpg.defrontiersin.orgsigmaaldrich.com

Utilizing advanced simulation techniques, such as molecular dynamics (MD) simulations, to model the binding event and explore the dynamic interactions at an atomic level. mpg.dekcl.ac.uk

Identifying the specific ribosomal RNA (rRNA) nucleotides and ribosomal proteins that are critical for this compound binding and activity through techniques like chemical footprinting and site-directed mutagenesis. researchgate.netnih.govweizmann.ac.il

A comprehensive understanding of these binding dynamics and conformational changes is essential for rational design efforts aimed at developing this compound analogs with improved potency, selectivity, and the ability to overcome resistance mechanisms.

Rational Design and Synthesis of Next-Generation Analogs with Improved Potency, Selectivity, and Resistance Profiles

Given the therapeutic potential of this compound as a protein synthesis inhibitor, a significant area of future research involves the rational design and synthesis of next-generation analogs. nih.govwikimedia.org Rational design approaches, which are based on understanding the structure-activity relationship (SAR) of a compound and its target, can guide the modification of the this compound structure to enhance desired properties. nih.govbiosynsis.comnih.govrsc.org

Research in this area should focus on:

Conducting detailed structure-activity relationship studies to identify the key structural features of this compound responsible for its ribosomal binding and inhibitory activity. wikimedia.orgnih.govnih.govrsc.orgrsc.org

Utilizing computational modeling and in silico screening to design novel this compound analogs with predicted improved binding affinity or altered binding modes to the ribosome. kcl.ac.ukbiosynsis.commdpi.com

Synthesizing a library of this compound analogs with targeted modifications based on SAR and computational predictions.

Evaluating the synthesized analogs for their in vitro and in vivo potency against a range of bacterial pathogens, including drug-resistant strains.

Assessing the selectivity of the new analogs for bacterial ribosomes over eukaryotic ribosomes to minimize potential off-target toxicity. nih.gov

Designing analogs that can overcome known resistance mechanisms, such as mutations in ribosomal RNA or the presence of efflux pumps. nih.gov

Exploring modifications that could improve the pharmacokinetic properties of this compound, such as solubility, stability, and bioavailability.

The rational design and synthesis of this compound analogs hold promise for developing more effective and safer antimicrobial agents to combat the growing threat of antibiotic resistance.

Investigation of Cross-Resistance Patterns with Other Peptidyl Transferase Inhibitors

This compound inhibits protein synthesis by targeting the peptidyl transferase center (PTC) of the ribosome, a mechanism shared by several other classes of antibiotics, including chloramphenicol (B1208), macrolides, lincosamides, and streptogramins. nih.govweizmann.ac.ilsigmaaldrich.compsu.edu Understanding the cross-resistance patterns between this compound and these other peptidyl transferase inhibitors is crucial for predicting its potential efficacy against resistant strains and for guiding its clinical use. europa.euresearchgate.netmdpi.comwikipedia.org

Future research should investigate:

Determining if resistance to this compound confers resistance to other PTC-targeting antibiotics, and vice versa, in various bacterial species, particularly in clinically relevant pathogens. europa.eumdpi.com

Identifying the specific genetic and molecular mechanisms underlying any observed cross-resistance, such as shared efflux pumps, ribosomal mutations, or enzymatic modification of the antibiotic. psu.edueuropa.euresearchgate.netmdpi.comwikipedia.org

Investigating whether exposure to other PTC inhibitors can induce tolerance or resistance to this compound. mdpi.com

Utilizing techniques like whole-genome sequencing and targeted mutagenesis to identify resistance determinants.

Studying the structural basis of cross-resistance by comparing the binding sites of this compound and other PTC inhibitors on resistant ribosomes.

Understanding cross-resistance patterns will inform strategies for the judicious use of this compound and its analogs, potentially in combination therapies, to minimize the development and spread of resistance.

Exploration of Novel Therapeutic Applications Beyond Direct Antimicrobial Activity

While this compound is primarily known for its antimicrobial properties, research into other ribosome-targeting antibiotics has revealed potential therapeutic applications beyond direct killing or inhibition of microbial growth. For example, some ribosome-targeting compounds have shown immunomodulatory or antiviral activities. researchgate.netnih.gov Given that this compound inhibits protein synthesis, a fundamental process in all living organisms, it is plausible that it could have effects on host cellular processes that could be therapeutically beneficial in certain contexts.

Future research could explore novel therapeutic applications for this compound, such as:

Investigating potential antiviral activities against a broader range of viruses, building on the reported effects of amicetin against herpesvirus 1 and poliovirus. researchgate.net

Exploring potential antiparasitic or antifungal activities, considering that amicetin has been described as having effects against microorganisms of different evolutionary origins. researchgate.net

Investigating potential immunomodulatory effects, similar to those observed with certain macrolides, which can influence host immune responses. nih.gov

Exploring potential applications in cancer therapy, as inhibition of protein synthesis can affect rapidly dividing cancer cells. nih.govnih.gov

Studying the effects of this compound on specific host cellular pathways or processes that might be relevant to diseases beyond infections.

Exploring these novel applications could uncover new therapeutic uses for this compound or its derivatives, potentially addressing unmet medical needs in areas beyond traditional antimicrobial therapy.

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